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Compound of Interest

2-Bromo-5-
Compound Name:
(cyclopropylamino)pyrazine

CAS No.: 1159821-14-3

Cat. No.: B11730182

Get Quote

Executive Summary

2-Bromo-5-(cyclopropylamino)pyrazine (CAS: 1159821-14-3) is a privileged scaffold in
modern medicinal chemistry, particularly within the kinase inhibitor space. The molecule
combines a pyrazine core (offering optimal hydrogen-bonding vectors and bioisosteric
properties) with a cyclopropylamino motif—a structural feature known to enhance metabolic
stability and potency compared to acyclic alkylamines.

This guide details the strategic application of this intermediate, focusing on overcoming the
specific electronic challenges posed by the electron-rich amino group during palladium-
catalyzed cross-couplings. We provide optimized protocols for Suzuki-Miyaura and
Sonogashira couplings, designed to mitigate catalyst poisoning and ensure high yields.

Chemical Profile & Properties[1][2][3][4][5][6]
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Property Specification

Chemical Name 5-Bromo-N-cyclopropylpyrazin-2-amine
CAS Number 1159821-14-3

Molecular Formula C7HsBrNs

Molecular Weight 214.06 g/mol

Appearance Off-white to pale yellow solid

Soluble in DMSO, DMF, MeOH; sparingly

Solubility ]

soluble in water
pKa (Calculated) ~2.5 (Pyrazine N), ~16 (Amine NH)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Strategic Reactivity Guide

To use this intermediate effectively, one must understand its electronic "personality.”

The Challenge: Electronic Deactivation Unlike electron-deficient 2,5-dibromopyrazine, this
intermediate possesses a C5-amino group. Through resonance, the nitrogen lone pair donates
electron density into the pyrazine ring.

o Consequence: The C2-Br bond becomes more electron-rich, increasing the bond strength
and making the oxidative addition step of the catalytic cycle significantly more difficult
compared to standard halo-heterocycles.

e Solution: Standard catalysts like Pd(PPhs)4 often fail or react sluggishly. Successful coupling
requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands
(e.g., dppf) that facilitate oxidative addition.

Reactivity Map

The following diagram illustrates the active sites and electronic influences within the molecule.
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Figure 1: Functional reactivity map of 2-Bromo-5-(cyclopropylamino)pyrazine showing the
interplay between the electron-donating amino group and the electrophilic bromo site.

Application Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling

Application: Synthesis of Biaryl Kinase Inhibitors. Mechanism: Pd-catalyzed C-C bond
formation. Critical Factor: Use of Pd(dppf)Clz or XPhos Pd G3 to overcome the deactivated C-
Br bond.

Materials:

 Intermediate: 2-Bromo-5-(cyclopropylamino)pyrazine (1.0 equiv)

Partner: Aryl Boronic Acid/Ester (1.2 equiv)

Catalyst: Pd(dppf)Cl2-DCM complex (5 mol%)

Base: K2COs (2.0 M aqueous solution, 3.0 equiv)

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

o Setup: In a reaction vial equipped with a magnetic stir bar, add the pyrazine intermediate (1.0
equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl2-DCM (0.05 equiv).
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Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen (x3) to remove
oxygen (critical to prevent homocoupling and catalyst deactivation).

Solvent Addition: Syringe in degassed 1,4-Dioxane (concentration ~0.1 M) followed by the
2.0 M K2COs solution.

Reaction: Heat the mixture to 90°C for 4-12 hours.

o Monitoring: Check via LC-MS.[1] The starting material (MW 214) should disappeatr;
product mass will appear.

o Note: If conversion stalls, add 2 mol% additional catalyst and raise temp to 100°C.

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry
organic layer over Naz2S0Oa.

Purification: Flash column chromatography (Hexanes/EtOAc gradient). Pyrazines are often
polar; a gradient up to 100% EtOAc or 5% MeOH/DCM may be required.

Protocol B: Sonogashira Coupling

Application: Introducing alkynyl linkers (common in covalent inhibitors). Mechanism: Pd/Cu-

catalyzed C-C bond formation with terminal alkynes.

Materials:

Intermediate: 2-Bromo-5-(cyclopropylamino)pyrazine (1.0 equiv)

Partner: Terminal Alkyne (e.g., ethynyltrimethylsilane or propargyl alcohol) (1.5 equiv)
Catalyst: Pd(PPhs)2Cl2 (5 mol%)

Co-Catalyst: Cul (2 mol%)

Base/Solvent: Triethylamine (TEA) / DMF (1:3 ratio)

Step-by-Step Methodology:

Setup: Charge a dried flask with the pyrazine intermediate, Pd(PPhs)2Clz, and Cul.
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« Inertion: Purge rigorously with Argon. Oxygen causes rapid oxidative homocoupling of the
alkyne (Glaser coupling), consuming your reagent.

» Solvent Addition: Add degassed DMF and TEA.
* Reagent Addition: Add the terminal alkyne dropwise via syringe.
e Reaction: Heat to 60—-80°C.

o Expert Tip: Unlike the Suzuki, avoid excessive heat (>100°C) initially to prevent
polymerization of the alkyne.

o Workup: Dilute with EtOAc, wash x3 with water (to remove DMF) and x1 with NH4Cl (aq) to
chelate copper residues.

 Purification: Silica gel chromatography.

Experimental Workflow & Troubleshooting

The following decision tree helps optimize reaction conditions if the standard protocols yield
poor results.
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Figure 2: Optimization workflow for coupling reactions involving 2-Bromo-5-
(cyclopropylamino)pyrazine.

Safety & Handling (E-E-A-T)

Hazards: Pyrazine derivatives can be skin and eye irritants. The cyclopropylamine moiety

suggests potential sensitization issues.

Handling: Always handle in a fume hood. Wear nitrile gloves.

Waste: Palladium-contaminated waste must be segregated from general organic waste.

Storage: Store at 2-8°C. The free amine can oxidize slowly in air; keep under inert gas for
long-term storage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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